molecular formula C16H16N2O3S B5721937 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide

4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide

Cat. No. B5721937
M. Wt: 316.4 g/mol
InChI Key: QWGXWZCCXWVJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, commonly known as OPB-9195, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. OPB-9195 is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases (CAs), histone deacetylases (HDACs), and matrix metalloproteinases (MMPs).

Mechanism of Action

The mechanism of action of OPB-9195 involves the inhibition of the enzymatic activity of 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, HDACs, and MMPs. 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, and their inhibition has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. MMPs are enzymes that play a crucial role in tissue remodeling and have been implicated in various diseases, including cancer, arthritis, and cardiovascular disease.
Biochemical and Physiological Effects
OPB-9195 has been shown to exhibit potent inhibitory activity against several enzymes, including 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, HDACs, and MMPs. The inhibition of these enzymes has been shown to have various biochemical and physiological effects. For example, the inhibition of 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide has been shown to decrease intraocular pressure, while the inhibition of HDACs has been shown to induce apoptosis in cancer cells. The inhibition of MMPs has been shown to decrease tumor growth and metastasis in various cancer models.

Advantages and Limitations for Lab Experiments

OPB-9195 has several advantages for use in lab experiments. The compound is commercially available from various chemical suppliers, and its synthesis has been described in several scientific publications. The compound has been extensively studied for its potential use in various scientific research applications, and its inhibitory activity against several enzymes has been well characterized. However, there are also some limitations to the use of OPB-9195 in lab experiments. The compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of OPB-9195. One potential direction is the development of more potent and selective inhibitors of 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, HDACs, and MMPs. Another potential direction is the investigation of the pharmacokinetic properties of OPB-9195 in vivo, which could lead to the development of more effective therapeutic agents. Additionally, the potential use of OPB-9195 in combination with other drugs or therapies should be explored, as this could enhance its therapeutic efficacy. Finally, the potential use of OPB-9195 in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders, should be investigated.

Synthesis Methods

The synthesis of OPB-9195 involves the reaction of N-phenylbenzenesulfonamide with pyrrolidine-2,5-dione in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure OPB-9195. The synthesis of OPB-9195 has been described in several scientific publications, and the compound is commercially available from various chemical suppliers.

Scientific Research Applications

OPB-9195 has been extensively studied for its potential use in various scientific research applications. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases (4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide), histone deacetylases (HDACs), and matrix metalloproteinases (MMPs). These enzymes play important roles in various physiological processes, and their dysregulation has been linked to several diseases, including cancer, arthritis, and osteoporosis.

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16-7-4-12-18(16)14-8-10-15(11-9-14)22(20,21)17-13-5-2-1-3-6-13/h1-3,5-6,8-11,17H,4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGXWZCCXWVJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.